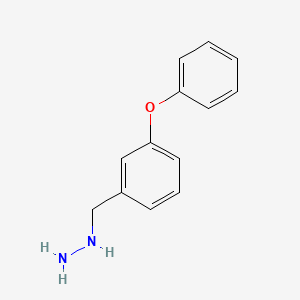

3-Phenoxy-benzyl-hydrazine

説明

The compound 3-Phenoxy-benzyl-hydrazine is a specific derivative of hydrazine (B178648), featuring a 3-phenoxybenzyl substituent attached to one of the nitrogen atoms. While research specifically isolating this exact molecule is niche, its structure is representative of a broader class of aromatic hydrazines that are of significant interest in various fields of chemical research. Its scientific importance is best understood by examining the roles of its core components: the hydrazine functional group and the phenoxybenzyl moiety.

Structure

3D Structure

特性

CAS番号 |

85293-11-4 |

|---|---|

分子式 |

C13H14N2O |

分子量 |

214.26 g/mol |

IUPAC名 |

(3-phenoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C13H14N2O/c14-15-10-11-5-4-8-13(9-11)16-12-6-2-1-3-7-12/h1-9,15H,10,14H2 |

InChIキー |

JXEZXYGQMJANLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNN |

正規SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNN |

製品の起源 |

United States |

Chemical Derivatization Strategies for 3 Phenoxy Benzyl Hydrazine and Analogues

Derivatization for Enhanced Analytical Performance

The direct analysis of 3-Phenoxy-benzyl-hydrazine can be challenging due to its physicochemical properties, such as its polarity and potentially weak chromophoric or ion-forming characteristics. researchgate.netindiandrugsonline.org Chemical derivatization is a powerful technique employed to attach a specific chemical tag to the molecule, thereby improving its detectability by common analytical instruments. researchgate.net This process involves reacting the hydrazine (B178648) functional group with a reagent that introduces properties favorable for spectroscopic or mass spectrometric analysis.

For quantitative analysis using techniques like High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or Fluorescence Detection (HPLC-FLD), it is often necessary to introduce a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) into the analyte molecule. google.comtcichemicals.com Since the intrinsic UV absorbance of this compound may not be sufficient for trace-level detection, derivatization can significantly enhance sensitivity. indiandrugsonline.org

The nucleophilic hydrazine group of this compound is expected to react readily with aldehyde- or ketone-containing derivatizing agents to form stable hydrazone derivatives that possess strong UV-Vis absorption or fluorescence properties. researchgate.net

Chromophoric Derivatization: A common strategy involves condensation with aromatic aldehydes. For instance, reagents like benzaldehyde (B42025), 2-nitrobenzaldehyde, or 4-nitrobenzaldehyde (B150856) react with hydrazines to form hydrazones with strong UV absorbance, enabling sensitive detection. zldm.runih.gov The reaction of this compound with benzaldehyde would yield 1-(3-phenoxybenzylidene)-2-benzylhydrazine, a derivative suitable for HPLC-UV analysis.

Fluorophoric Derivatization: For even greater sensitivity, fluorogenic reagents are employed. These reagents are typically non-fluorescent themselves but form highly fluorescent products upon reaction with the analyte. tcichemicals.com Aromatic dicarbaldehydes, such as naphthalene-2,3-dicarbaldehyde (B13756) (NDA) and o-phthalaldehyde (B127526) (OPA), react with hydrazines to create intensely fluorescent derivatives. rsc.orgrsc.org Other potent fluorogenic reagents for hydrazines include dansyl hydrazine and benzoxadiazole-based reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). tcichemicals.comthermofisher.com

| Reagent Type | Derivatizing Agent | Resulting Derivative Type | Detection Method | Reference |

| Chromophoric | Benzaldehyde | Hydrazone | HPLC-UV | nih.gov |

| 4-Nitrobenzaldehyde (4NBA) | Hydrazone | HPLC-UV | zldm.ru | |

| Fluorophoric | Dansyl hydrazine | Hydrazone | HPLC-FLD | thermofisher.com |

| Naphthalene-2,3-dicarbaldehyde (NDA) | Aromatic adduct | HPLC-FLD | rsc.orgrsc.org | |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | NBD-adduct | HPLC-FLD | tcichemicals.com |

Mass spectrometry (MS) is a highly sensitive and selective analytical technique. However, the ionization efficiency of a molecule can greatly influence detection limits. Derivatization can be used to introduce moieties that are easily ionizable or that provide predictable and informative fragmentation patterns, thereby enhancing MS detection. nih.govresearchgate.net

For Liquid Chromatography-Mass Spectrometry (LC-MS), reagents can be introduced that improve electrospray ionization (ESI) efficiency. Hydrazine-based reagents like 2-hydrazino-1-methylpyridine (HMP) have been successfully used to derivatize carbonyls, and by extension, carbonyl-containing reagents could be used to derivatize this compound to enhance its signal. nih.govnih.gov Girard's reagents (T and P) are another class of derivatizing agents that introduce a pre-existing quaternary ammonium (B1175870) charge to the analyte. researchgate.net This permanent positive charge significantly boosts the ionization efficiency of the resulting hydrazone in ESI-MS. researchgate.net

For Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to derivatize polar compounds to increase their volatility and thermal stability. researchgate.netchrom-china.com The hydrazine moiety of this compound can be reacted with a simple ketone, such as acetone (B3395972), to form the corresponding acetone azine. researchgate.netnih.gov This derivative is more volatile and less polar, making it amenable to GC-MS analysis.

| Technique | Derivatizing Agent | Purpose | Mechanism/Derivative | Reference |

| LC-MS | Girard's Reagent T | Enhance ionization efficiency | Forms a hydrazone with a permanent positive charge | researchgate.net |

| LC-MS | 2-Hydrazino-1-methylpyridine (HMP) | Enhance sensitivity | Forms a highly ionizable hydrazone | nih.govnih.gov |

| GC-MS | Acetone | Increase volatility | Forms a stable and volatile acetone azine derivative | researchgate.netchrom-china.com |

| MALDI-MSI | 2,4-Dinitrophenylhydrazine (DNPH) | Improved detection and acts as a matrix | Forms a protonated hydrazone derivative | nih.gov |

Solid-phase derivatization combines sample extraction and chemical modification into a single, streamlined procedure, often referred to as solid-phase analytical derivatization (SPAD). researchgate.net This technique can enhance reaction efficiency and simplify sample cleanup. researchgate.net

In the context of this compound, a solid-phase extraction (SPE) cartridge could be functionalized with an aldehyde- or ketone-containing moiety. When a sample containing this compound is passed through the cartridge, the hydrazine group reacts covalently with the functionalized solid support, forming a bound hydrazone. This immobilizes the analyte on the solid phase, allowing impurities and matrix components to be washed away. nih.gov Subsequently, the purified derivative can be cleaved from the support for analysis. This approach, termed reversible covalent hydrazine chemistry (RCHC), has been effectively used for the selective extraction and cleanup of ketone-containing compounds using a hydrazine-functionalized solid phase. nih.gov The reverse strategy, where 3-phenoxybenzyl-hydrazine is bound to the solid phase to capture carbonyl-containing analytes, is also conceivable.

Functionalization of the Hydrazine and Phenoxybenzyl Moieties

Beyond analytical applications, derivatization of this compound is a key step in the synthesis of new molecules. These transformations leverage the reactivity of the hydrazine group and the structural scaffold of the phenoxybenzyl core to build more complex chemical structures.

The synthesis of hydrazones and hydrazides represents the most fundamental transformations of the hydrazine group, leading to a vast array of new compounds with diverse chemical and biological properties. nih.govorganic-chemistry.org

Hydrazone Derivatives: The condensation reaction between this compound and various aldehydes or ketones is a straightforward method for synthesizing novel hydrazone derivatives. unipune.ac.in This reaction is typically catalyzed by a small amount of acid and proceeds by the addition of the nucleophilic hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. researchgate.net This synthetic route is highly versatile, allowing for the introduction of a wide range of substituents by varying the aldehyde or ketone reactant. organic-chemistry.orgnih.govmdpi.comresearchgate.net

Hydrazide Derivatives: Novel hydrazide derivatives can be synthesized by reacting this compound with carboxylic acid derivatives. A common method involves the acylation of the hydrazine with an acyl chloride or anhydride (B1165640). Alternatively, coupling with a carboxylic acid can be achieved using activating agents like carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com This reaction forms a stable amide bond between the hydrazine nitrogen and the carbonyl carbon of the acyl group, yielding an N-acylhydrazide. organic-chemistry.org These hydrazide derivatives serve as important intermediates in the synthesis of various heterocyclic compounds. ajol.info

While the hydrazine moiety is the most reactive site for derivatization, the phenoxybenzyl core can also be modified to create analogues, although this generally requires harsher conditions and may necessitate protection of the hydrazine group. The phenoxybenzyl structure is found in various chemical classes, including pyrethroid insecticides like permethrin. nih.gov

Standard electrophilic aromatic substitution reactions could potentially be applied to the two phenyl rings of the 3-phenoxybenzyl group. Reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts alkylation/acylation could introduce new functional groups onto the aromatic core. Such modifications would alter the electronic and steric properties of the entire molecule, leading to new analogues. However, the successful implementation of these transformations would depend on controlling the regioselectivity of the substitution and ensuring the stability of the hydrazine group under the reaction conditions, which might require a protecting group strategy. organic-chemistry.org

Computational and Theoretical Investigations of 3 Phenoxy Benzyl Hydrazine and Hydrazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and related properties of chemical compounds.

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure analysis of organic molecules, including hydrazine (B178648) derivatives. imist.manih.govepstem.net For 3-phenoxy-benzyl-hydrazine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) or 6-31G(d,p), can be used to determine its most stable three-dimensional structure. imist.manih.govepstem.netnih.gov These calculations provide optimized bond lengths, bond angles, and dihedral angles. nih.gov

The electronic structure of hydrazine derivatives is significantly influenced by the substituents attached to the hydrazine moiety. imist.ma In the case of this compound, the presence of the phenoxy and benzyl (B1604629) groups is expected to cause significant polarization effects, which in turn impact the reactivity and stability of the molecule. imist.ma DFT studies on similar hydrazine derivatives have highlighted how different substituents can alter the electronic properties of the molecule. imist.ma Theoretical investigations on hydrazine-treated graphene oxide have also utilized DFT to understand the insertion of nitrogen moieties and the resulting electronic structure. researchgate.netkaist.ac.kr

The computational analysis of related Schiff base compounds derived from hydrazines has also been extensively studied using DFT to understand their structural and spectroscopic data. epstem.net These studies provide a framework for how the electronic properties of this compound could be theoretically investigated.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A smaller energy gap suggests that the molecule is more reactive. nih.gov

For hydrazine derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack. In many hydrazine derivatives, the HOMO is often localized on the hydrazine moiety, indicating its electron-donating nature, while the LUMO is distributed over other parts of the molecule, depending on the substituents. nih.gov For instance, in some hydrazide-hydrazones, the HOMO is found on the pyrrole (B145914) ring, while the LUMO is centered on the hydrazide-hydrazone moiety and an attached phenyl fragment. nih.gov In other cases, the HOMO and LUMO are distributed over the entire molecule. imist.ma

The HOMO-LUMO energy gap for various hydrazine derivatives has been calculated using DFT. For example, the energy gaps for some 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from hydrazine precursors, were found to be in the range of 1.79 eV to 4.088 eV. researchgate.net For clevudine (B1669172) and telbivudine, two drugs with structures that can be conceptually related to substituted hydrazines, the calculated energy gaps are 4.1653 eV and 6.6865 eV, respectively. nih.gov The HOMO energies of triarylamine molecules, which can be tuned by functional groups, have also been extensively studied, providing insights into how substituents can modify electronic properties. scispace.com Theoretical calculations on hydrazine adsorption on metal oxide nanoclusters have also shown a reduction in the HOMO-LUMO gap upon interaction. researchgate.net

The electronic density distribution, which can be visualized through molecular electrostatic potential maps, further clarifies the reactive sites of the molecule. imist.ma

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. imist.ma In hydrazine derivatives, the MEP can highlight the negative potential regions, typically associated with lone pairs of electrons on nitrogen atoms, which are susceptible to electrophilic attack. researchgate.net

A comparative analysis of 2-arylquinazolin-4-hydrazines and phthalazin-1-hydrazines showed that the former has a more negative potential on the nitrogen atom bonded to the heterocyclic ring, suggesting a higher nucleophilic character of the terminal amino group of the hydrazine. researchgate.net This type of analysis would be directly applicable to this compound to predict its reactivity.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior and conformational preferences of molecules.

The hydrazine molecule itself is not rigid and can exist in several conformations due to rotation around the N-N single bond. wordpress.com The three primary conformers are gauche, eclipsed (syn), and staggered (anti or trans). wordpress.com The gauche conformation is generally the most stable due to a balance of steric and electronic effects. wordpress.comresearchgate.net The eclipsed and staggered forms have higher energies due to repulsions between the hydrogen atoms and the lone pairs of electrons. wordpress.com Ab initio calculations have determined the rotational barriers between these conformers, with the syn barrier being significantly higher than the anti barrier. doi.org

For substituted hydrazines like this compound, the conformational landscape is more complex. The bulky phenoxy and benzyl groups will introduce additional steric constraints, influencing the preferred conformation around the N-N bond and the orientation of the substituents. Conformational analysis of such molecules can be performed using molecular mechanics or quantum chemical methods to identify the low-energy conformers and the energy barriers between them. wayne.edursc.org

The stability of hydrazine and its derivatives can also be investigated under various conditions. For example, the thermal decomposition of hydrazine can be catalyzed by surfaces like magnetite. researchgate.net The stability of this compound would be influenced by factors such as temperature, pH, and the presence of catalysts.

Hydrazines are well-known to react with aldehydes and ketones to form Schiff bases, also known as hydrazones. mdpi.comxiahepublishing.comnih.govrjptonline.orgrsc.org This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon. mdpi.com The reactivity of this compound in Schiff base formation can be predicted by examining its molecular parameters.

Computational studies can provide insights into the reaction mechanism and the properties of the resulting Schiff bases. mdpi.comresearchgate.netresearchgate.netmdpi.com Key molecular parameters that influence this reaction include the nucleophilicity of the hydrazine nitrogen, the electrophilicity of the carbonyl carbon, and the steric hindrance around the reactive centers. As discussed in the context of electrostatic potentials, the terminal nitrogen of the hydrazine moiety is a key nucleophilic site. researchgate.net

DFT calculations on Schiff bases derived from hydrazines are used to optimize their geometries and analyze their electronic properties, such as HOMO-LUMO energies and charge distributions. mdpi.com These calculations can help in understanding the stability and potential applications of the resulting Schiff base complexes. The formation of Schiff bases from hydrazine derivatives has been achieved through various methods, including solution-based synthesis and mechanosynthesis. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Hydrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational chemistry and drug design. These investigations aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular features affect a compound's efficacy, QSAR models can predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective agents and reducing the need for extensive experimental screening.

In the context of hydrazine derivatives, QSAR models have been developed to explore a range of biological activities, including their potential as anticancer agents. unair.ac.idjppres.com These studies are crucial for understanding the structural requirements for a desired therapeutic effect and for designing new hydrazine-based compounds with improved pharmacological profiles.

A notable example of a QSAR study on hydrazine derivatives is the work on a series of benzylidene hydrazine benzamides evaluated for their in vitro anticancer activity against the human lung cancer cell line A549. unair.ac.idjppres.com This research illustrates the application of QSAR in identifying the key molecular descriptors that govern the cytotoxic effects of these compounds.

The primary objective of this study was to develop a robust QSAR model that could effectively predict the anticancer activity of this class of hydrazine derivatives. The activity was quantified as the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

The researchers employed a combination of molecular modeling and statistical analysis to derive a QSAR equation. The structures of the benzylidene hydrazine benzamide (B126) derivatives were computationally optimized, and a variety of molecular descriptors were calculated. These descriptors fall into several categories, including electronic (related to the distribution of electrons), steric (related to the size and shape of the molecule), and lipophilic (related to the compound's solubility).

Through a process of variable selection and regression analysis, the following QSAR equation was developed as the most statistically significant model for predicting the anticancer activity of the benzylidene hydrazine benzamides: unair.ac.idjppres.com

pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) unair.ac.idjppres.com

The statistical quality of this model was validated through several parameters:

n = 11: The number of compounds in the dataset.

r = 0.921: The correlation coefficient, indicating a strong linear relationship between the predicted and experimental activities. unair.ac.idjppres.com

R² = 0.849: The coefficient of determination, which suggests that approximately 84.9% of the variance in the biological activity can be explained by the model. unair.ac.idjppres.com

Q² = 0.61: The cross-validated correlation coefficient, which is a measure of the model's predictive ability. unair.ac.id

F = 13.096: The Fisher statistic, indicating the statistical significance of the model. unair.ac.idjppres.com

Sig = 0.003: The significance level of the model. unair.ac.idjppres.com

The descriptors in the final QSAR equation provide insights into the structural features that influence the anticancer activity of these hydrazine derivatives:

Log S (Log of the aqueous solubility): This descriptor has a positive coefficient, suggesting that higher aqueous solubility is beneficial for the anticancer activity of these compounds.

rerank: The positive coefficient for this descriptor indicates its importance in the model.

MR (Molar Refractivity): This descriptor relates to the volume of the molecule and its polarizability. The small positive coefficient suggests a minor contribution of this property to the activity.

The following table presents the data used in the development of the QSAR model for the benzylidene hydrazine benzamide derivatives.

| Compound | Log S | rerank | MR | pIC50 (Experimental) |

| 1 | -5.23 | 89.23 | 82.25 | -2.82 |

| 2 | -5.73 | 87.72 | 86.87 | -3.12 |

| 3 | -5.32 | 93.38 | 87.89 | -3.00 |

| 4 | -5.81 | 89.87 | 91.51 | -3.22 |

| 5 | -5.02 | 90.39 | 90.39 | -2.62 |

| 6 | -5.79 | 91.24 | 95.14 | -3.00 |

| 7 | -5.79 | 91.24 | 95.14 | -3.00 |

| 8 | -5.38 | 95.03 | 96.18 | -2.70 |

| 9 | -4.95 | 93.63 | 93.63 | -2.52 |

| 10 | -5.87 | 92.88 | 100.18 | -3.22 |

| 11 | -5.46 | 96.67 | 101.22 | -2.82 |

In another study focusing on quinazolinone derivatives incorporating hydrazone structures, 3D-QSAR models were constructed to elucidate the relationship between the three-dimensional structures of the compounds and their antitumor activities against human lung cancer (A549) and human prostate cancer (PC-3) cells. rsc.org The Comparative Molecular Field Analysis (CoMFA) was employed to create a predictive model, which can guide future structural modifications to enhance the anticancer potency of this class of compounds. rsc.org The results from this study indicated that a specific compound, 7n , which features a 2-fluorobenzoyl group, showed significant inhibitory activity and was identified as a promising lead compound for further development. rsc.org

Furthermore, QSAR and Quantitative Structure-Toxicity Relationship (QSTR) models have been applied to assess the environmental impact of hydrazine compounds, such as the rocket fuel 1,1-dimethyl hydrazine and its byproducts. nih.gov These studies help in predicting the potential toxicity of these compounds to the environment. The findings revealed that while many transformation products have relatively low environmental toxicities, compounds that retain an intact hydrazine or hydrazone structure may pose a greater risk. nih.gov Specifically, tri- and tetramethyl hydrazine, 1-formyl-2,2-dimethyl hydrazine, and the hydrazones of formaldehyde (B43269) and acetaldehyde (B116499) were highlighted as compounds requiring further attention due to their potential environmental toxicity. nih.gov

These examples underscore the utility of QSAR in the study of hydrazine derivatives. While a specific QSAR study focused solely on this compound is not detailed in the available literature, the principles and methodologies demonstrated in the studies of other hydrazine derivatives are directly applicable. Such an approach would involve synthesizing a series of analogues of this compound with systematic variations in their structure, evaluating their biological activity, and then developing a QSAR model to correlate the structural changes with the observed activity. This would be a valuable step in the rational design of novel therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for 3 Phenoxy Benzyl Hydrazine in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is indispensable for the structural confirmation of synthesized 3-Phenoxy-benzyl-hydrazine. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are routinely used to verify the molecular framework and identify key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the two separate rings will appear as complex multiplets in the typical aromatic region (~6.8-7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the hydrazine (B178648) moiety would likely appear as a singlet around 3.9-4.5 ppm. researchgate.netchemicalbook.com The protons of the hydrazine group (-NHNH₂) would produce signals that can be broad and their chemical shift is highly dependent on solvent, concentration, and temperature, but typically they might be found in the range of 3.5-5.0 ppm. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show distinct signals for the benzylic carbon, the carbons of the two aromatic rings, and the carbons involved in the ether linkage. Aromatic carbons typically resonate in the 115-160 ppm region. rsc.orgresearchgate.net The carbon of the benzyl (B1604629) CH₂ group is expected in the aliphatic region, likely around 45-55 ppm. The carbon atoms directly bonded to oxygen and nitrogen will have characteristic shifts influenced by the electronegativity of these atoms. For instance, in 3-phenoxybenzaldehyde (B142659), a related structure, aromatic carbons appear between 118 and 158 ppm, with the carbonyl carbon at 192 ppm. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.

| Atom | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Ar-H | Aromatic Protons | 6.8 - 7.5 (multiplet) | - |

| -C H₂- | Benzylic Protons | ~3.9 - 4.5 (singlet) | - |

| -NHNH₂ | Hydrazine Protons | Variable, broad (~3.5 - 5.0) | - |

| Ar-C | Aromatic Carbons | - | ~115 - 160 |

| C -O-C | Ether Linkage Carbons | - | ~155 - 160 |

| -C H₂- | Benzylic Carbon | - | ~45 - 55 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary hydrazine group typically appear as one or two sharp-to-medium bands in the region of 3200-3400 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the benzyl methylene group appears just below 3000 cm⁻¹. masterorganicchemistry.com A strong, characteristic absorption band corresponding to the C-O-C asymmetric stretching of the diaryl ether linkage is expected around 1240-1260 cm⁻¹. gelest.com Additionally, C=C stretching vibrations within the aromatic rings will produce several peaks in the 1400-1600 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Hydrazine (R-NH₂) | N-H Stretch | 3200 - 3400 | Medium, Sharp |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aryl Ether | C-O-C Asymmetric Stretch | 1240 - 1260 | Strong |

| Hydrazine (R-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 | Medium to Strong |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule and is used to investigate compounds containing chromophores. In this compound, the two phenyl rings constitute the primary chromophores. The presence of the phenoxy and benzyl groups is expected to result in characteristic UV absorption maxima. Typically, benzene (B151609) and its simple derivatives show a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The ether linkage and hydrazine substituent can cause a bathochromic (red) shift of these absorptions. Studies on related hydrazone derivatives show strong absorption bands in the UV region, which are influenced by the electronic nature of the substituents on the aromatic rings. mdpi.com The UV-Vis spectrum is useful for quantitative analysis and for confirming the presence of the aromatic systems in the molecule.

Chromatographic Separations and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction precursors, by-products, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. Reverse-phase HPLC (RP-HPLC) is the preferred mode for this type of analysis.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or phenyl-bonded silica) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). google.comsielc.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as around 260 nm. google.com For higher sensitivity and the detection of genotoxic impurities like free hydrazine, derivatization with an agent like salicylaldehyde (B1680747) or 4-nitrobenzaldehyde (B150856) may be employed prior to HPLC analysis to enhance UV detection or allow for fluorescence detection. rasayanjournal.co.ingoogle.com UPLC, which uses smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com

Table 3: Typical RP-HPLC Parameters for Analysis of Phenylhydrazine Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-bonded silica |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Buffer |

| Detector | UV/DAD at ~260 nm |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 20 - 30 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the polarity and relatively low volatility of this compound, direct analysis by GC can be challenging, potentially leading to poor peak shape and thermal degradation in the injector or column.

To overcome these issues, derivatization is often necessary. The hydrazine moiety can be reacted with a ketone, such as acetone (B3395972), to form a more volatile and thermally stable hydrazone derivative. google.com This derivative can then be readily analyzed by GC, typically using a mid-polarity capillary column and a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity towards nitrogen-containing compounds. google.com Headspace GC can also be employed for the detection of trace amounts of volatile hydrazine-related impurities. google.com The progress of reactions involving such compounds can also be monitored effectively using GC. rsc.org

Mass Spectrometry for Molecular Identification and Impurity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for the molecular identification of this compound and for detecting any impurities. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. nih.gov

The resulting mass spectrum displays the molecular ion peak (M+•), which corresponds to the molecular weight of the compound (214.26 g/mol for C13H14N2O), and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that helps to elucidate the molecule's structure. For this compound, characteristic fragmentation would involve cleavage of the benzyl-hydrazine bond. Key fragments would include the tropylium (B1234903) ion (m/z 91) from the benzyl moiety and a phenoxy-substituted fragment. youtube.com The presence of an even-numbered molecular ion peak is consistent with the "Nitrogen Rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. youtube.com

Impurity analysis is also readily performed, as additional peaks in the mass spectrum can indicate the presence of unreacted starting materials, by-products from side reactions, or degradation products.

Table 2: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Proposed Fragment | Structural Origin |

|---|---|---|

| 214 | [C13H14N2O]+• | Molecular Ion |

| 183 | [C13H11O]+ | Loss of -NHNH2 |

| 167 | [C12H7O]+ | Phenoxy-tropylium ion |

| 91 | [C7H7]+ | Tropylium ion (from benzyl group) |

| 77 | [C6H5]+ | Phenyl group |

Note: These are predicted fragments based on common fragmentation pathways. youtube.comraco.cat

For quantitative analysis and the detection of trace levels of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. tandfonline.com

Due to the polarity and potential instability of hydrazines, direct analysis can sometimes be challenging. To enhance sensitivity, selectivity, and chromatographic retention, derivatization is often employed. nih.gov this compound can be reacted with a carbonyl-containing reagent, such as p-tolualdehyde or 2-nitrobenzaldehyde, to form a more stable and readily ionizable hydrazone. researchgate.netresearchgate.net This derivatization step is critical, especially when analyzing complex matrices, as it improves the compound's response in the mass spectrometer, typically using electrospray ionization (ESI). tandfonline.com

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecular ion of the derivatized hydrazine) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification even at very low concentrations, with detection limits often reaching the nanogram per milliliter (ng/mL) level or lower. tandfonline.comresearchgate.net

Table 3: Example LC-MS/MS Parameters for a Derivatized Hydrazine

| Analyte | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|---|

| Hydrazine | p-Tolualdehyde | 237.1 | 119.9 | Quantitative analysis in plasma |

| Methylhydrazine | 2-Nitrobenzaldehyde | 180.2 | 78.1 | Quantitative analysis in plasma |

Data adapted from studies on similar hydrazine compounds to illustrate the principle. tandfonline.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to four or five decimal places), which allows for the unambiguous determination of a compound's elemental composition. libretexts.orgnih.gov While low-resolution MS can distinguish masses to the nearest whole number, HRMS can differentiate between compounds that have the same nominal mass but different molecular formulas (isobars). libretexts.org

For this compound, HRMS is used to confirm its molecular formula, C13H14N2O. The instrument measures the exact mass of the molecular ion and compares it to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen. The minuscule difference between the measured and theoretical mass, known as the mass error, is typically less than 5 parts per million (ppm) for a confident formula assignment. researchgate.net This high level of accuracy provides definitive evidence for the elemental composition of the synthesized molecule and any detected impurities. nih.gov

Table 4: Representative HRMS Data for an Isomer of this compound

| Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| C13H14N2O | 214.11061 | 214.11040 | -1.0 |

Note: Data is based on Harmaline, an isomer of the target compound, to illustrate the principle of HRMS. wikipedia.orgchemspider.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. The experimentally determined percentages are compared with the calculated theoretical values based on the compound's molecular formula. For this compound (C13H14N2O), this analysis provides critical validation of the compound's empirical and molecular formula.

The sample is combusted in a specialized instrument, and the resulting gases (CO2, H2O, and N2) are quantitatively measured. The results are typically expected to be within ±0.4% of the calculated values to confirm the purity and identity of the compound. nih.govresearchgate.net

Table 5: Elemental Analysis Data for this compound (C13H14N2O)

| Element | Theoretical % | Found % | Deviation % |

|---|---|---|---|

| Carbon (C) | 72.87 | 72.75 | -0.12 |

| Hydrogen (H) | 6.59 | 6.63 | +0.04 |

| Nitrogen (N) | 13.07 | 13.15 | +0.08 |

Note: "Found" values are hypothetical and representative of a successful analysis. researchgate.netresearchgate.net

X-ray Diffraction for Solid-State Structure Confirmation

When this compound or a suitable crystalline derivative (such as a hydrazone) is obtained, single-crystal X-ray diffraction provides the ultimate confirmation of its three-dimensional molecular structure. udel.edu This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom in the crystal lattice. mdpi.com

The analysis provides a wealth of information, including bond lengths, bond angles, and torsional angles, which unambiguously confirms the compound's constitution and conformation in the solid state. nih.gov For a derivative like 1,2-Bis(3-phenoxybenzylidene)hydrazine, formed by reacting 3-phenoxybenzaldehyde with hydrazine, X-ray diffraction reveals the geometry of the entire molecule, the planarity of different ring systems, and the nature of intermolecular interactions (like hydrogen bonding) that stabilize the crystal packing. nih.gov

Table 6: Illustrative Crystallographic Data for a 3-Phenoxybenzyl Derivative

| Parameter | Value |

|---|---|

| Compound Name | 1,2-Bis(3-phenoxybenzylidene)hydrazine |

| Molecular Formula | C26H20N2O2 |

| Formula Weight | 392.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 23.6271 |

| b (Å) | 11.2942 |

| c (Å) | 8.2359 |

| β (°) | 109.538 |

| Volume (Å3) | 2071.2 |

| Z (molecules/unit cell) | 4 |

Note: Data is for a related derivative to illustrate the type of information obtained.

Role of 3 Phenoxy Benzyl Hydrazine in Advanced Organic Synthesis

As Key Intermediates in Complex Molecule Synthesis

The primary utility of 3-Phenoxy-benzyl-hydrazine in organic synthesis lies in its role as a key intermediate. The hydrazine (B178648) functional group is a powerful tool for constructing carbon-nitrogen and nitrogen-nitrogen bonds, which are fundamental to a vast array of important chemical structures.

Hydrazine and its derivatives are foundational reagents for the synthesis of numerous nitrogen-containing heterocyclic compounds due to their ability to undergo cyclocondensation reactions. mdpi.com

Pyrazoles: Pyrazoles are five-membered aromatic heterocycles that are prominent scaffolds in pharmaceuticals and agrochemicals. nih.gov The most common route to pyrazole (B372694) synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. In this context, this compound can react with various 1,3-diketones, α,β-unsaturated ketones, or acetylenic ketones to form substituted pyrazoles. nih.govorganic-chemistry.org For example, reaction with a 1,3-diketone would lead to a 1-(3-phenoxybenzyl)-3,5-disubstituted pyrazole. The reaction typically proceeds under mild conditions, often in an alcohol solvent, and can sometimes be catalyzed by acid. nih.gov

Tetrazines: 1,2,4,5-tetrazines are six-membered aromatic rings containing four nitrogen atoms, which have gained significant attention for their use in bioorthogonal chemistry and materials science. nih.govnih.govrsc.org A prevalent method for synthesizing 3,6-disubstituted-1,2,4,5-tetrazines is the Pinner synthesis, which involves the reaction of nitriles with hydrazine, followed by oxidation of the intermediate dihydrotetrazine. nih.govresearchgate.net More recent methods utilize Lewis acid catalysts, such as nickel or zinc triflate (Ni(OTf)₂, Zn(OTf)₂), to facilitate the reaction between nitriles and hydrazine, even with unactivated aliphatic nitriles. nih.govresearchgate.net this compound can function as the hydrazine component in these syntheses, reacting with a nitrile (R-C≡N) to ultimately form a 1,4-dihydro-1,4-bis(3-phenoxybenzyl)tetrazine derivative or participating in the formation of unsymmetrical tetrazines.

Oxadiazoles: 1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, known for their applications in medicinal chemistry and as electron-transport materials. nih.govnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles commonly begins with an acylhydrazide (also known as a hydrazide). nih.govorganic-chemistry.org this compound can be readily converted into a variety of N'- (3-phenoxybenzyl)hydrazides by reacting it with carboxylic acid derivatives like esters or acyl chlorides. mdpi.com These resulting hydrazides can then undergo dehydrative cyclization with another carboxylic acid or be converted to a hydrazone which is subsequently cyclized oxidatively to yield the 1,3,4-oxadiazole (B1194373) ring. nih.govresearchgate.netrdd.edu.iq Common cyclodehydrating agents include phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov

| Heterocycle | General Reactants | General Reaction Conditions | Potential Product Structure |

|---|---|---|---|

| Pyrazole | This compound + 1,3-Dicarbonyl Compound | Alcohol solvent, often with acid or base catalyst | 1-(3-Phenoxybenzyl)-3,5-disubstituted pyrazole |

| Tetrazine | This compound + Nitrile (R-CN) | Lewis acid catalyst (e.g., Zn(OTf)₂), followed by oxidation (e.g., NaNO₂) | Unsymmetrical 3-R-6-(3-phenoxybenzyl)tetrazine (via intermediate steps) |

| Oxadiazole | Derived N'-(3-phenoxybenzyl)hydrazide + Carboxylic Acid/Acyl Chloride | Dehydrating agent (e.g., POCl₃, SOCl₂) or oxidative cyclization of a hydrazone | 2-R-5-(substituted)-1,3,4-oxadiazole (involving the phenoxybenzyl moiety) |

The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound is a valuable synthon for introducing both amine and hydrazide functionalities.

Amine Derivatives: While less common than its use in heterocycle synthesis, the nitrogen-nitrogen bond of a hydrazine can be cleaved under reductive conditions to yield primary amines. More synthetically useful is its application in forming complex amine structures. For instance, it can be used in reductive amination reactions or as a nucleophile in substitution reactions to construct larger molecules that are later modified.

Hydrazide Derivatives: The most direct and widespread use of this compound as a synthon is in the preparation of hydrazides (acylhydrazides). mdpi.com Hydrazides are stable, crystalline compounds that are key intermediates for many other reactions and are themselves a class of biologically active molecules. nih.govnih.gov They are typically prepared through the straightforward acylation of the hydrazine. The reaction of this compound with an ester, acyl chloride, or anhydride (B1165640) results in the formation of the corresponding N'-(3-phenoxybenzyl)hydrazide in good yields. mdpi.comorganic-chemistry.org These hydrazide-hydrazone derivatives are themselves precursors for other heterocycles like thiazoles and thiophenes. nih.govajol.info

| Starting Material | Reagent | Product Type | General Reaction |

|---|---|---|---|

| This compound | Ester (R-COOR') | Hydrazide | R-COOR' + H₂NNH-CH₂(C₆H₄OPh) → R-CONHNH-CH₂(C₆H₄OPh) + R'OH |

| This compound | Acyl Chloride (R-COCl) | Hydrazide | R-COCl + H₂NNH-CH₂(C₆H₄OPh) → R-CONHNH-CH₂(C₆H₄OPh) + HCl |

| This compound | Aldehyde (R-CHO) | Hydrazone | R-CHO + H₂NNH-CH₂(C₆H₄OPh) → R-CH=NNH-CH₂(C₆H₄OPh) + H₂O |

Contribution to Novel Material Precursors

The structural features of this compound make it a potential precursor for advanced materials, particularly in the fields of organic electronics and photovoltaics. The phenoxy group can enhance solubility and influence molecular packing, while the benzyl (B1604629) and hydrazine components provide a framework and reactive sites for building larger, functional architectures.

Organic electronic materials are based on conjugated organic molecules and polymers that exhibit semiconductor properties. sigmaaldrich.comsigmaaldrich.com These materials are used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.comresearchgate.net The synthesis of these materials often involves the step-wise construction of large π-conjugated systems. While this compound is not a conjugated molecule itself, its hydrazine functionality allows for its incorporation into larger systems. For example, it can be used to synthesize heterocyclic cores (like oxadiazoles, known electron-transport materials) that are then further functionalized. nih.gov The phenoxy-substituted benzyl group can contribute to the material's final properties, such as solubility in organic solvents for solution-based processing and influencing the solid-state morphology, which is critical for charge transport. researchgate.netrsc.org

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic cell that uses a molecular dye to absorb light. atlantis-press.comatlantis-press.com The performance of a DSSC is highly dependent on the properties of this dye. Many high-performance organic dyes are based on a donor-π-acceptor (D-π-A) architecture. Hydrazine derivatives have been explored both as additives and as integral components of the dye sensitizers themselves. atlantis-press.comrsc.org The hydrazine moiety of this compound can be used as a reactive handle to synthesize complex dyes. For example, it could be incorporated into the donor part of the dye molecule, where the phenoxybenzyl group could help modulate the electronic properties and prevent dye aggregation on the TiO₂ surface, a common issue that reduces efficiency. researchgate.net Furthermore, hydrazine hydrate (B1144303) has been used as a reducing agent in the preparation of reduced graphene oxide (rGO)/TiO₂ composites for DSSC photoanodes, demonstrating that hydrazine-based compounds can play multiple roles in the fabrication of these devices. atlantis-press.comatlantis-press.com

Selective Reduction Reagent in Organic Transformations

Hydrazine and its derivatives are well-established reducing agents in organic synthesis. organic-chemistry.orgresearchgate.netacs.org The most famous application is the Wolff-Kishner reduction, which deoxygenates aldehydes and ketones to the corresponding methylene (B1212753) groups under basic conditions. tcichemicals.com

While hydrazine itself is a powerful, non-selective reducing agent, the substitution on the hydrazine can modulate its reactivity and impart selectivity. Substituted hydrazines can be used for the selective reduction of one functional group in the presence of others. For example, hydrazine hydrate in the presence of a catalyst like Pd/C can selectively reduce nitroarenes to anilines. organic-chemistry.org The use of a substituted hydrazine like this compound could offer different selectivity profiles due to steric and electronic effects from the phenoxybenzyl group. This could potentially allow for the targeted reduction of specific functional groups in a complex molecule while leaving others untouched, a key challenge in multi-step organic synthesis. tcichemicals.com Although specific studies detailing this compound as a selective reducing agent are not prominent, the known reactivity of the hydrazine functional group suggests this as a promising area for future investigation. researchgate.netacs.org

Conclusion and Future Research Directions

Summary of Key Methodological Advances and Mechanistic Understandings

The synthesis of aromatic hydrazines and their derivatives has evolved significantly from classical condensation reactions. Modern methodologies focus on improving efficiency, selectivity, and environmental sustainability. Key advancements include the development of greener synthesis techniques, such as using aqueous media or microwave irradiation, which offer more economical and environmentally friendly alternatives to traditional methods that often rely on harsh reagents like concentrated sulfuric acid. orientjchem.org

A significant area of progress lies in the catalytic synthesis of these compounds. For instance, catalytic transfer hydrogenation, using agents like hydrazine (B178648) hydrate (B1144303), has proven to be a versatile method for producing aromatic amines from their nitro-aromatic precursors, a process that can be adapted for hydrazine synthesis. d-nb.info Catalysts based on iron and its oxides have been developed for the reduction of aromatic nitro-compounds by hydrazine hydrate, offering the advantage of being reusable and not prone to inactivation. google.com Furthermore, visible-light photocatalysis has emerged as a powerful tool for N-N bond cleavage in aromatic hydrazines and hydrazides, enabling the synthesis of secondary aromatic amines under exceptionally mild conditions. nih.gov

Mechanistic understanding has also deepened. Intramolecular catalysis, for example, has been demonstrated to accelerate hydrazone formation. Placing a phosphate (B84403) group at the ortho-position of an aromatic aldehyde can increase the reaction rate by an order of magnitude, highlighting the potential for rational design in catalyst development. nih.gov Aromatic hydrazines are generally more reactive towards carbonyls than their aliphatic counterparts. nih.gov The synthesis of hydrazones, a key class of derivatives, is often achieved through the condensation of a carbonyl compound with a hydrazine in an organic solvent. orientjchem.org This reaction's mechanism is well-studied, with the rate typically peaking at a pH around 4. nih.gov

| Synthetic Method | Description | Key Advantages | Relevant Compounds |

| Greener Synthesis | Condensation reactions in aqueous media or using techniques like microwave irradiation. orientjchem.org | Economical, efficient, and environmentally friendly. orientjchem.org | Aromatic hydrazones. orientjchem.org |

| Catalytic Transfer Hydrogenation | Use of hydrazine hydrate as a reducing agent in the presence of a catalyst to reduce nitro-aromatic compounds. d-nb.info | High efficiency, sustainability, and broad substrate scope. d-nb.info | Aromatic amines (precursors). d-nb.info |

| Photocatalysis | Visible-light-induced cleavage of N-N bonds in hydrazines and hydrazides using a ruthenium(II) catalyst. nih.gov | Extremely mild reaction conditions and operational simplicity. nih.gov | Secondary aromatic amines. nih.gov |

| Intramolecular Catalysis | Incorporation of a catalytic group (e.g., phosphate) into the aromatic aldehyde structure to accelerate hydrazone formation. nih.gov | Significant rate enhancement and improved aqueous solubility. nih.gov | Phosphate-substituted aromatic aldehydes and hydrazones. nih.gov |

Emerging Avenues in the Synthesis and Application of Aromatic Hydrazine Systems

The versatility of the hydrazine moiety continues to drive innovation in both its synthesis and application. Emerging synthetic methods are expanding the chemical space of accessible aromatic hydrazine derivatives. For example, nickel(II)-bipyridine complexes have been shown to catalyze the photochemical C-N coupling of (hetero)aryl chlorides with hydrazides, providing a general and highly efficient route to a wide range of arylhydrazines with excellent functional group tolerance. organic-chemistry.org Another novel approach involves the direct reductive alkylation of hydrazine derivatives using α-picoline-borane, which allows for the one-pot synthesis of various N-alkylhydrazine derivatives. organic-chemistry.org

The applications of aromatic hydrazine systems are diverse and expanding into new technological and industrial domains. Hydrazine and its derivatives are crucial precursors for blowing agents used in the production of polymer foams like those found in insulation and spandex. wikipedia.orgrsc.org In a completely different field, the Italian catalyst manufacturer Acta has proposed using hydrazine in fuel cells as an alternative to hydrogen, noting it can produce more power without the need for expensive platinum catalysts and is easier to store as a liquid. wikipedia.org

In agrochemicals, hydrazine derivatives are used to synthesize pesticides and fungicides. hydrazine.com Their strong nucleophilic properties are key to creating targeted, biologically active molecules for crop protection. hydrazine.com Furthermore, the unique reactivity of hydrazines is harnessed in space exploration, where they serve as long-term storable propellants for satellites and spacecraft. wikipedia.orghydrazine.com

| Application Area | Specific Use of Aromatic Hydrazine/Derivative | Significance |

| Materials Science | Precursor to blowing agents (e.g., azodicarbonamide) for polymer foams. wikipedia.orgrsc.org | Production of lightweight materials for insulation, packaging, and textiles. rsc.org |

| Energy | Fuel for fuel cells. wikipedia.org | Potential for higher power output than hydrogen cells without expensive catalysts. wikipedia.orgrsc.org |

| Agrochemicals | Synthesis of pesticides and fungicides. rsc.orghydrazine.com | Essential for developing effective crop protection agents. hydrazine.com |

| Aerospace | Long-term storable propellant for in-space propulsion. wikipedia.orghydrazine.com | Reliable and efficient for satellite maneuvering and attitude control. hydrazine.com |

| Organic Synthesis | Reagent in the Wolff-Kishner reduction to deoxygenate ketones and aldehydes. wikipedia.org | A fundamental transformation in organic chemistry. wikipedia.org |

Interdisciplinary Research Opportunities Involving 3-Phenoxy-benzyl-hydrazine Chemistry

The unique structure of this compound, combining a flexible phenoxy ether linkage with the reactive hydrazine group, opens up numerous avenues for interdisciplinary research.

In medicinal chemistry , hydrazides and hydrazones, which can be readily synthesized from this compound, are known to possess a wide spectrum of biological activities. mdpi.com There is considerable potential for developing new therapeutic agents. Research has shown that various aromatic hydrazone derivatives exhibit promising anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. orientjchem.orgscirp.orgnih.gov For example, new derivatives of phenyl hydrazine have been synthesized and tested as anticancer agents. scirp.org The synthesis of novel hydrazone derivatives has also led to the discovery of potent and selective inhibitors of monoamine oxidase (MAO) enzymes, which are important targets for antidepressant drugs. nih.gov Given that the phenoxybenzyl moiety is a key structural feature in many synthetic pyrethroid insecticides, there is also a clear opportunity to explore the potential of this compound derivatives in agrochemicals , not just as pesticides but also as herbicides or plant growth regulators.

In materials science and nanotechnology , the ability of the hydrazine group to coordinate with metal ions can be exploited. The reaction of this compound with various aldehydes could produce a library of hydrazone ligands capable of forming stable complexes with transition metals. researchgate.net These complexes could be investigated for their catalytic activity, magnetic properties, or potential as novel pigments or sensors.

In the field of chemical biology , the reaction of hydrazines with aldehydes to form hydrazones is a well-established bioorthogonal reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. nih.gov This opens the door for using this compound to develop chemical probes. By attaching a fluorophore or other reporter tag to the molecule, it could be used for site-specific labeling and imaging of biomolecules within living cells, providing powerful tools to study complex cellular processes. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。